molecular formula C9H11ClN2O2 B14858006 Ethyl (2-amino-3-chloropyridin-4-YL)acetate

Ethyl (2-amino-3-chloropyridin-4-YL)acetate

Cat. No.: B14858006
M. Wt: 214.65 g/mol
InChI Key: ZIUXLFCTVZYUSV-UHFFFAOYSA-N
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Description

Ethyl (2-amino-3-chloropyridin-4-YL)acetate is a chemical compound with the molecular formula C9H11ClN2O2 It is a derivative of pyridine, a six-membered aromatic ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-amino-3-chloropyridin-4-YL)acetate typically involves the reaction of 2-amino-3-chloropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-amino-3-chloropyridin-4-YL)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Hydrolysis: 2-amino-3-chloropyridine-4-carboxylic acid.

    Reduction: Ethyl (2-amino-3-chloropyridin-4-YL)methanol.

Scientific Research Applications

Ethyl (2-amino-3-chloropyridin-4-YL)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (2-amino-3-chloropyridin-4-YL)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride
  • Ethyl 2-(2-chloropyridin-4-yl)acetate
  • Ethyl 2-(6-chloropyridin-3-yl)acetate

Uniqueness

Ethyl (2-amino-3-chloropyridin-4-YL)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

ethyl 2-(2-amino-3-chloropyridin-4-yl)acetate

InChI

InChI=1S/C9H11ClN2O2/c1-2-14-7(13)5-6-3-4-12-9(11)8(6)10/h3-4H,2,5H2,1H3,(H2,11,12)

InChI Key

ZIUXLFCTVZYUSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=NC=C1)N)Cl

Origin of Product

United States

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